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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target kinase inhibition profile of YKL-
06-061. Below you will find troubleshooting guides, frequently asked questions, and detailed

experimental data to support your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of YKL-06-061?

A1: YKL-06-061 is a potent and selective second-generation inhibitor of Salt-Inducible Kinases

(SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4][5]

Q2: How selective is YKL-06-061?

A2: YKL-06-061 demonstrates high overall selectivity. In a KinomeScan profiling against 468

human kinases at a 1 µM concentration, only 16 kinases showed significant binding.[6] Notably,

only one kinase, Fyn-related kinase (FRK), was inhibited more strongly than the primary SIK

targets.[5][6]

Q3: What are the known off-target kinases for YKL-06-061?

A3: Besides its primary targets (SIK1, SIK2, SIK3), YKL-06-061 has been shown to inhibit

other kinases. The most potent off-target is FRK. Other notable off-targets include CSF1R,
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p38α, p38β, EphB1, and TNK2. To a lesser extent, it also inhibits KIT, Src, BRK, PDGFRβ, and

NLK.[2]

Q4: My experimental results suggest off-target effects. How can I confirm this?

A4: If you suspect off-target effects are influencing your results, consider the following:

Dose-response analysis: Determine if the observed phenotype correlates with the IC50

values of known off-targets.

Counter-screening: Test YKL-06-061 in cell lines or systems where the suspected off-target

kinase is known to play a key role.

Use of more selective inhibitors: Compare the effects of YKL-06-061 with other SIK inhibitors

that have a different off-target profile.

Rescue experiments: If possible, overexpress a resistant mutant of the suspected off-target

kinase to see if it reverses the observed phenotype.
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Issue Possible Cause Recommended Action

Unexpected phenotype

observed at higher

concentrations.

The concentration of YKL-06-

061 being used may be high

enough to inhibit off-target

kinases, leading to

confounding effects.

Refer to the IC50 values in the

data tables below. If your

working concentration is

approaching the IC50 of

known off-targets, consider

lowering the concentration or

using an alternative inhibitor

with a different selectivity

profile.

Discrepancy in results

compared to other SIK

inhibitors.

Different SIK inhibitors have

distinct off-target profiles. The

observed discrepancy may be

due to the inhibition of a

specific off-target kinase by

YKL-06-061 that is not affected

by the other inhibitor.

Carefully compare the kinome

scan data for the inhibitors

being used. This can help

identify unique off-target

interactions that may explain

the differing results.

Toxicity or unexpected cell

death.

Inhibition of certain off-target

kinases, such as those

involved in critical cell survival

pathways, could lead to

toxicity. For example, p38

kinases are involved in stress

responses.

Evaluate the health of your

cells using viability assays. If

toxicity is observed, consider if

any of the known off-targets of

YKL-06-061 could be

responsible for this effect in

your specific cellular context.

Quantitative Data: YKL-06-061 Kinase Inhibition
Profile
The following tables summarize the inhibitory activity of YKL-06-061 against its primary SIK

targets and known off-target kinases.

Table 1: On-Target SIK Inhibition
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Kinase IC50 (nM)

SIK1 6.56[1][2][3][4]

SIK2 1.77[1][2][3][4]

SIK3 20.5[1][2][3][4]

Table 2: Off-Target Kinase Inhibition

Kinase IC50 (nM)

FRK 1.1[2][5]

CSF1R 9.66[2]

p38α 10.1[2]

TNK2 10.5[2]

p38β 9.64[2]

EphB1 16.4[2]

BRK 24.1[2]

Src 58.8[2]

PDGFRβ 103[2]

NLK 132[2]

KIT 153[2]

Experimental Protocols
KinomeScan™ Profiling

The kinase selectivity of YKL-06-061 was determined using the KinomeScan™ platform

(DiscoverX). This method is based on a competitive binding assay that quantitatively measures

the interaction of a compound with a panel of kinases.
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Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized,

active-site directed ligand. The amount of kinase bound to the solid support is measured

using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger

interaction of the test compound with the kinase.

Experimental Setup: YKL-06-061 was screened at a concentration of 1 µM against a panel

of 468 human kinases.[6] The results are reported as a score, which represents the percent

of the kinase relative to a DMSO control. A lower score indicates stronger binding.[6]

Biochemical IC50 Determination

Biochemical enzymatic assays were performed to determine the half-maximal inhibitory

concentration (IC50) of YKL-06-061 against specific kinases. While the exact protocols for

each kinase may vary, a general methodology is described below.

Principle: The assay measures the ability of an inhibitor to reduce the enzymatic activity of a

kinase. This is typically done by quantifying the phosphorylation of a substrate.

General Protocol:

The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction

buffer.

YKL-06-061 is added at various concentrations.

The reaction is allowed to proceed for a set amount of time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is measured. This

can be done using various methods, such as radioactivity (e.g., ³³P-ATP), fluorescence, or

luminescence-based assays.

IC50 values are calculated by fitting the dose-response data to a suitable pharmacological

model.
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Caption: On-target vs. potential off-target pathways of YKL-06-061.
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Caption: Workflow for characterizing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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